N-(4-chloro-3-nitrophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide
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Description
N-(4-chloro-3-nitrophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide is a useful research compound. Its molecular formula is C18H18ClFN4O3 and its molecular weight is 392.82. The purity is usually 95%.
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Scientific Research Applications
Potential as Pesticides
Research by Olszewska et al. (2011) on derivatives similar to N-(4-chloro-3-nitrophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide revealed these compounds as potential pesticides. They characterized these derivatives using X-ray powder diffraction, indicating their potential utility in pest control applications (E. Olszewska, B. Tarasiuk, & S. Pikus, 2011).
Antimicrobial Activity
A study conducted by Cordeiro et al. (2020) explored the antibacterial activity of a molecule closely related to this compound against Klebsiella pneumoniae. They found that the presence of a chloro atom enhances the antibacterial effect of this molecule, suggesting its potential application in developing new antibacterial drugs (L. Cordeiro et al., 2020).
Anticancer Properties
The compound's anticancer potential has been investigated through the synthesis and evaluation of related derivatives. These studies aim to develop efficient and economical antitumor drugs by exploring the antiproliferative activity of synthesized compounds against various cancer cell lines. For example, Jingchao Xin et al. (2018) synthesized a series of 1-phenyl-4-substituted phthalazine derivatives, showing good antitumor activity, especially against human esophageal cancer cells (Jingchao Xin et al., 2018).
Molecular Docking and Biological Potentials
Research by Mehta et al. (2019) involved synthesizing derivatives related to this compound and evaluating their antimicrobial and anticancer activities. The study also included molecular docking to understand the compounds' interactions with target molecules (S. Mehta et al., 2019).
Properties
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClFN4O3/c19-16-6-3-14(11-17(16)24(26)27)21-18(25)12-22-7-9-23(10-8-22)15-4-1-13(20)2-5-15/h1-6,11H,7-10,12H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFYQZSNQXACHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClFN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.